molecular formula C8H5N3O2 B2676125 Pyrido[2,3-b]pyrazine-7-carboxylic acid CAS No. 893723-49-4

Pyrido[2,3-b]pyrazine-7-carboxylic acid

Cat. No. B2676125
CAS RN: 893723-49-4
M. Wt: 175.147
InChI Key: SMPGSEFDPLFZJS-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-7-carboxylic acid is an organic compound with the chemical formula C8H5N3O2 . It is a heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It is a white to yellowish crystalline or powdery substance .


Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives involves multicomponent reactions . The chemical structures of these compounds are ascertained by spectral techniques such as NMR and FT-IR . The synthesis involves fine-tuning the band gap, resulting in a wide range of emissions spanning the entire visible region from blue to red .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-b]pyrazine-7-carboxylic acid is established using FTIR and NMR (1 H & 13 C) analysis . Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory are executed to obtain spectroscopic and electronic properties .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-b]pyrazine-7-carboxylic acid include electrochemical DNA sensing . The reaction is: DPPH˙ + RH → DPPH + R˙ .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-b]pyrazine-7-carboxylic acid include high photoluminescence quantum efficiency (PLQY) and simple molecular structure . The compound exhibits a wide range of emissions spanning the entire visible region from blue to red .

Scientific Research Applications

Electrochemical DNA Sensing

Pyrido[2,3-b]pyrazine derivatives have been utilized for the first time in electrochemical sensing of DNA . These compounds demonstrated significant potential for DNA sensing under optimized conditions and can be employed for sensing applications of different biomolecules with minor modifications .

Nonlinear Optical Properties

These compounds have very remarkable contributions towards nonlinear optical (NLO) technological applications . The highest average polarizability, first and second hyper-polarizabilities values were observed for compound 7 . This high NLO response revealed that pyrido[2,3-b]pyrazine based heterocyclic compounds could be used in NLO technological applications .

Biological Activity

The compounds have been used for in vitro antioxidant and antiurease activity . This suggests potential applications in the development of new therapeutic agents.

Full-color Fluorescent Materials

A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized for high photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system . This is crucial for cost-effective multicolor display applications .

Photo-oxidation of Methanol

Pyrido[2,3-b]pyrazine complexes with methanol have been studied using ab initio quantum-chemical methods and on-the-fly nonadiabatic molecular dynamics simulations . This research could lead to new insights into the mechanism and the photodynamics of proton-coupled electron transfer (PCET) in these complexes .

Future Directions

The future directions for pyrido[2,3-b]pyrazine-7-carboxylic acid include its potential use in cost-effective multicolor display applications due to its high PLQY and simple molecular structure . It also has remarkable contributions towards nonlinear optical (NLO) technological applications .

properties

IUPAC Name

pyrido[2,3-b]pyrazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-8(13)5-3-6-7(11-4-5)10-2-1-9-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPGSEFDPLFZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893723-49-4
Record name pyrido[2,3-b]pyrazine-7-carboxylic acid
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